2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H29N3O5S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Development
The synthesis of related compounds, such as N-substituted acetamides and piperidine derivatives, plays a crucial role in the development of new pharmaceuticals and materials. For instance, the synthesis of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showcases the development of compounds with potential enzymatic inhibitory activities (Khalid et al., 2014). Similarly, studies on the synthesis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide highlight the exploration of potential pesticides (Olszewska et al., 2011).
Biological Evaluation and Potential Therapeutic Applications
Research on derivatives of the specified chemical structure often explores their biological activities, offering insights into potential therapeutic applications. For example, antimicrobial nano-materials derived from N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown efficacy against pathogenic bacteria and fungi, indicating their use in combating microbial infections (Mokhtari & Pourabdollah, 2013). Additionally, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial potentials, suggesting their application in addressing bacterial resistance (Iqbal et al., 2017).
Pharmaceutical Chemistry and Drug Design
The exploration of novel compounds often leads to the identification of drug candidates with specific biological targets. For instance, the discovery and characterization of novel κ-opioid receptor antagonists demonstrate the potential of derivatives in treating conditions related to stress, addiction, and depression, showcasing the compound's role in the development of new therapeutic agents (Grimwood et al., 2011).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5S/c1-20(2)27(23,24)21-9-7-14(8-10-21)13-19-18(22)12-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNJYNTZDZJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.